N-(Carboxymethyl)-glycine, also known as iminodiacetic acid, is an important compound in organic chemistry and biochemistry. It is a derivative of glycine, which is the simplest amino acid. This compound features a carboxymethyl group attached to the nitrogen of the glycine backbone, making it a versatile building block for various chemical syntheses and applications.
N-(Carboxymethyl)-glycine can be derived from glycine through several synthetic routes. It is commonly found in nature as a component of various biological systems and is also synthesized in laboratories for research and industrial applications.
N-(Carboxymethyl)-glycine falls under the classification of amino acids and is particularly noted for its role as a ligand in coordination chemistry, as well as its use in the synthesis of other complex molecules.
The synthesis of N-(Carboxymethyl)-glycine can be achieved through multiple methods:
N-(Carboxymethyl)-glycine has a molecular formula of and features a simple structure that includes:
C(C(=O)O)N(CC(=O)O)C(=O)O
NBZBKCUXIYYUSX-UHFFFAOYSA-N
N-(Carboxymethyl)-glycine participates in several types of chemical reactions:
N-(Carboxymethyl)-glycine exhibits significant biological activity by acting as an inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is critical in the shikimate pathway, which is essential for synthesizing aromatic amino acids in plants. By inhibiting EPSPS, N-(Carboxymethyl)-glycine disrupts amino acid production, leading to plant mortality, making it relevant in herbicide formulations.
N-(Carboxymethyl)-glycine has several scientific uses:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: